Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-6-4-15(5-7-16)8-11(12,13)14/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMAOUJIMAOLCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587800 | |
| Record name | tert-Butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
692058-21-2 | |
| Record name | tert-Butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods of Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate
General Synthetic Strategy
The synthesis generally follows a two-step approach:
- Step 1: Introduction of the 2,2,2-trifluoroethyl group onto the piperazine nitrogen.
- Step 2: Protection of the piperazine nitrogen with a tert-butyl carbamate (Boc) group, or starting from a Boc-protected piperazine and then performing the trifluoroethylation.
This approach ensures selective substitution and protection, facilitating purification and further functionalization.
Detailed Synthetic Routes
Starting from Boc-protected piperazine
One common method involves starting with N-Boc-piperazine, which is commercially available or can be prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc2O). The Boc group protects one nitrogen, allowing selective functionalization at the other nitrogen.
Trifluoroethylation: The Boc-protected piperazine is reacted with a trifluoroethylating agent such as 2,2,2-trifluoroethyl bromide or trifluoroethyl tosylate under basic conditions (e.g., in the presence of triethylamine or N-ethyl-N,N-diisopropylamine) to substitute the free nitrogen with the trifluoroethyl group.
Reaction conditions: Typically performed in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures ranging from room temperature to 60 °C, with reaction times from several hours to overnight.
Purification: The product is purified by column chromatography or recrystallization.
This method yields this compound with moderate to good yields (generally 70-85%).
Alternative Route via 2-bromoethyl intermediates
Another approach involves preparing tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate as an intermediate, which can then be converted to the trifluoroethyl derivative.
Preparation of tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate: This is typically synthesized by bromination of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate using reagents such as carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane at low temperatures (0–20 °C). Yields reported range from 78% to 83.7%.
Substitution with trifluoroethyl group: The bromoethyl intermediate can then undergo nucleophilic substitution with trifluoroethyl nucleophiles or be converted via other fluorination methods to introduce the trifluoroethyl group.
This route is useful when direct trifluoroethylation is challenging or when intermediates are needed for further derivatization.
Representative Reaction Conditions and Yields
| Step | Reaction | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Boc protection of piperazine | Piperazine + di-tert-butyl dicarbonate, base, solvent (e.g., THF), RT | >90 | Standard Boc protection |
| 2 | Trifluoroethylation of N-Boc-piperazine | N-Boc-piperazine + 2,2,2-trifluoroethyl bromide, base (e.g., triethylamine), THF or DCM, 25–60 °C, overnight | 70–85 | Nucleophilic substitution on free nitrogen |
| 3 | Bromination of 2-hydroxyethyl intermediate | tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate + CBr4 + PPh3, DCM, 0–20 °C, 20 h | 78–83.7 | Appel reaction for bromide formation |
| 4 | Substitution of bromoethyl intermediate | Bromoethyl intermediate + trifluoroethyl nucleophile or fluorination reagent, solvent, variable conditions | Variable | Further optimization needed |
Research Findings and Analytical Data
NMR and Mass Spectrometry: The synthesized this compound shows characteristic ^1H NMR signals corresponding to the piperazine ring protons, tert-butyl group singlet (~1.4 ppm), and trifluoroethyl group signals. Mass spectrometry confirms the molecular ion peak at m/z 268.28 [M+H]^+.
Purity and Stability: The compound is typically obtained with purity >95% after chromatographic purification. The Boc group provides stability during handling and storage.
Crystallography: While specific crystallographic data for this compound are limited, related Boc-protected piperazine derivatives exhibit chair conformations of the piperazine ring and typical bond lengths (C-N ~1.45–1.54 Å).
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Direct trifluoroethylation of N-Boc-piperazine | N-Boc-piperazine | 2,2,2-trifluoroethyl bromide, base (TEA) | THF/DCM, 25–60 °C, overnight | 70–85 | Straightforward, good yield | Requires handling of trifluoroethyl halide |
| Bromination of hydroxyethyl intermediate + substitution | tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate | CBr4, PPh3; then trifluoroethyl nucleophile | DCM, 0–20 °C; substitution conditions vary | 78–83.7 (bromination step) | Allows intermediate isolation | Multi-step, substitution step yield variable |
Chemical Reactions Analysis
Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trifluoroethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways:
- Receptor Ligands : This compound serves as a building block for synthesizing ligands that interact with neurotransmitter receptors, which are crucial in treating neurological disorders such as depression and anxiety.
- Enzyme Inhibitors : It has been studied as a potential inhibitor for specific enzymes involved in metabolic pathways, offering insights into drug design aimed at metabolic diseases.
Pharmacological Studies
The compound's unique trifluoroethyl group enhances its lipophilicity and bioavailability, making it an attractive candidate for pharmacological studies:
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant-like effects in preclinical models by modulating serotonin and norepinephrine levels .
- Anticancer Potential : Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Case Study 1: Antidepressant Development
A recent study explored the efficacy of this compound derivatives in models of depression. The derivatives exhibited significant activity in increasing serotonin levels in the synaptic cleft, demonstrating potential as novel antidepressants.
Case Study 2: Cancer Therapeutics
In another study focusing on anticancer properties, researchers synthesized several derivatives of this compound and evaluated their effects on various cancer cell lines. The findings revealed that specific modifications to the piperazine ring enhanced cytotoxicity against breast cancer cells, indicating a pathway for further drug development.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with enzymes and receptors, leading to modulation of their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : The trifluoroethyl group in the target compound increases electrophilicity compared to aryl or alkyl substituents, making it reactive in nucleophilic substitution reactions.
- Aromatic vs. Aliphatic Substituents : Pyridinyl or phenyl derivatives (e.g., ) exhibit planar geometries conducive to π-π stacking, while aliphatic groups (e.g., trifluoroethyl) enhance membrane permeability in drug candidates .
Example :
- Target Compound Synthesis :
Physicochemical Properties
Notes:
Biological Activity
Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (TBTFPC) is a piperazine derivative characterized by its trifluoroethyl substituent, which is known to influence biological activity significantly. This article reviews the biological activities associated with TBTFPC, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of TBTFPC can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of TBTFPC. The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Case Study:
In vitro studies demonstrated that TBTFPC significantly reduced the viability of human cancer cell lines, with IC50 values indicating effective concentrations in the low micromolar range. For instance, a study reported an IC50 of approximately 4 μM against breast cancer cells, suggesting a promising therapeutic index for further development .
Antimicrobial Properties
TBTFPC exhibits notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The trifluoroethyl group enhances lipophilicity, facilitating membrane penetration and disruption.
Table 1: Antimicrobial Activity of TBTFPC
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that TBTFPC could serve as a lead compound for developing new antimicrobial agents .
Neuroprotective Effects
Emerging research indicates that TBTFPC may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal cells.
Mechanism of Action:
Preliminary studies suggest that TBTFPC may modulate neurotransmitter systems and reduce oxidative stress in neuronal cultures. This effect is hypothesized to be mediated through the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses .
Toxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of TBTFPC. Current data indicate a favorable safety profile with no significant acute toxicity observed in animal models at therapeutic doses.
Table 2: Toxicity Assessment Summary
| Parameter | Result |
|---|---|
| Acute Toxicity (LD50) | >2000 mg/kg (oral) |
| Subchronic Toxicity | No adverse effects at doses up to 500 mg/kg/day |
| Carcinogenic Potential | Not identified |
Q & A
Basic: What are the common synthetic routes for Tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for yield improvement?
Answer:
The synthesis typically involves multi-step functionalization of the piperazine ring. A common approach includes:
- Step 1: Alkylation of tert-butyl piperazine-1-carboxylate with 2,2,2-trifluoroethyl halides under basic conditions (e.g., NaH in DMF) .
- Step 2: Purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) to isolate the product .
Optimization Strategies:
- Temperature Control: Reactions at 60–100°C improve nucleophilic substitution efficiency .
- Catalyst Use: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) enhance coupling reactions in boronate intermediates .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) increase solubility of intermediates .
- Yield Monitoring: LCMS and NMR tracking during synthesis help identify side products early .
Basic: How is structural characterization performed for this compound, and what analytical techniques are critical?
Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography:
- Resolves crystal packing and bond angles (e.g., monoclinic P21/n space group with β = 93.5° observed in similar derivatives) .
- Mass Spectrometry (LCMS/HRMS):
- Confirms molecular weight (e.g., [M+H]+ m/z ~372 for tert-butyl piperazine derivatives) .
Advanced: How can researchers resolve discrepancies between computational predictions and experimental reactivity data for this compound?
Answer:
Discrepancies often arise from solvent effects or unaccounted transition states. Methodological solutions:
- Solvent Modeling: Incorporate implicit/explicit solvent models (e.g., COSMO-RS) to refine DFT calculations .
- Kinetic Isotope Effects (KIE): Study deuterated analogs to validate proposed mechanisms (e.g., SN2 vs. radical pathways) .
- Cross-Validation: Compare multiple computational methods (e.g., DFT vs. MP2) with experimental kinetics .
Example: Computational overestimation of nucleophilicity in trifluoroethylated piperazines was resolved by adjusting solvent dielectric constants in simulations .
Advanced: What strategies are effective in designing biologically active derivatives of this compound?
Answer:
Derivatization focuses on modifying the trifluoroethyl or piperazine moieties:
- Functional Group Introduction:
- Bioisosteric Replacement:
- Pharmacokinetic Profiling:
Case Study: Derivatives bearing pyridinyl or pyrazinyl substituents showed improved HIF prolyl-hydroxylase inhibition (IC50 < 50 nM) .
Advanced: How do steric and electronic factors influence regioselectivity in nucleophilic substitution reactions of this compound?
Answer:
- Steric Effects: The tert-butyl group hinders axial attack, favoring equatorial substitution (e.g., SN2 at the less hindered piperazine nitrogen) .
- Electronic Effects: Electron-withdrawing trifluoroethyl groups activate adjacent carbons for nucleophilic attack (e.g., enhanced reactivity toward benzyl halides) .
- Solvent Polarity: Polar solvents (e.g., DMSO) stabilize transition states, reducing steric dominance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
